3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide
Description
3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide is a heterocyclic compound that belongs to the class of triazolobenzotriazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzotriazine ring, with a fluorophenyl group attached at the 3-position and an oxide group at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Properties
Molecular Formula |
C14H8FN5O |
|---|---|
Molecular Weight |
281.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxidotriazolo[5,1-c][1,2,4]benzotriazin-5-ium |
InChI |
InChI=1S/C14H8FN5O/c15-10-7-5-9(6-8-10)13-14-17-20(21)12-4-2-1-3-11(12)19(14)18-16-13/h1-8H |
InChI Key |
DILVJIFORFXHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=N3)C4=CC=C(C=C4)F)N=[N+]2[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide typically involves the condensation of phenylacetonitrile with 2-nitrophenyl azide or 4-methyl-2-nitrophenyl azide in the presence of sodium methoxide . This reaction leads to the formation of the triazolobenzotriazine core structure. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of 3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
3-(4-Fluorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide can be compared with other similar compounds, such as triazolothiadiazines and triazolopyrazines . These compounds share similar core structures but differ in the specific functional groups attached. The presence of the fluorophenyl group and the oxide group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
